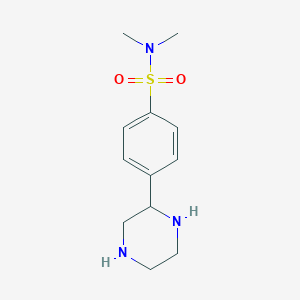

N,N-Dimethyl-4-(piperazin-2-yl)benzenesulfonamide

Description

Properties

Molecular Formula |

C12H19N3O2S |

|---|---|

Molecular Weight |

269.37 g/mol |

IUPAC Name |

N,N-dimethyl-4-piperazin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C12H19N3O2S/c1-15(2)18(16,17)11-5-3-10(4-6-11)12-9-13-7-8-14-12/h3-6,12-14H,7-9H2,1-2H3 |

InChI Key |

SCMQVBYBIZRPBW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2CNCCN2 |

Origin of Product |

United States |

Preparation Methods

Role of Electron-Withdrawing Groups

The sulfonamide group (-SO2N(CH3)2) enhances ring electrophilicity, directing substitution to the para position. This electronic activation is pivotal for SNAr reactions, where a leaving group (e.g., chloride) is displaced by piperazine under basic conditions.

Synthetic Methodologies

Synthesis of N,N-Dimethyl-4-chlorobenzenesulfonamide

Step 1 : 4-Chlorobenzenesulfonyl chloride (1.0 equiv) reacts with dimethylamine (2.5 equiv) in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). The mixture is stirred for 4 h, yielding N,N-dimethyl-4-chlorobenzenesulfonamide as a white solid (85–90% yield).

Step 2 : The intermediate (1.0 equiv) undergoes SNAr with piperazine (3.0 equiv) in dimethylformamide (DMF) at 100°C for 24 h, using cesium carbonate (Cs2CO3, 2.5 equiv) as the base. The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane) to afford the target compound in 65–70% yield.

Key Reaction Parameters :

-

Temperature : 80–100°C

-

Solvent : DMF or DMSO

-

Base : Cs2CO3 or K2CO3

Limitations

Buchwald-Hartwig Amination

Step 1 : N,N-Dimethyl-4-bromobenzenesulfonamide (1.0 equiv) reacts with piperazine (1.2 equiv) in toluene at 100°C for 12 h, using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv). The product is isolated in 75–80% yield after silica gel purification.

Advantages :

-

Higher regioselectivity and reduced side reactions compared to SNAr.

-

Shorter reaction times (8–12 h).

Disadvantages :

-

Catalyst cost and sensitivity to oxygen/ moisture.

Comparative Analysis of Methods

| Parameter | SNAr | Palladium-Catalyzed |

|---|---|---|

| Yield | 65–70% | 75–80% |

| Reaction Time | 18–24 h | 8–12 h |

| Cost | Low (base-driven) | High (catalyst-dependent) |

| Byproducts | Dialkylated piperazine (~10%) | <5% (primarily dehalogenation) |

Experimental Optimization and Characterization

Solvent Screening

Spectral Characterization

-

1H NMR (500 MHz, DMSO-d6) : δ 2.85 (s, 6H, N(CH3)2), 2.90–3.10 (m, 8H, piperazine), 7.50 (d, J = 8.5 Hz, 2H, ArH), 7.75 (d, J = 8.5 Hz, 2H, ArH).

-

HRMS (ESI+) : m/z calcd for C12H19N3O2S [M+H]+: 270.1278; found: 270.1281.

Applications and Derivatives

The piperazine-sulfonamide scaffold exhibits dual activity as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist and antidepressant lead. Modifications at the piperazine N-atom (e.g., acylations, alkylations) enhance pharmacokinetic properties, as demonstrated in hypoglycemic agents (e.g., compound 6a , 90% adipogenesis at 20 μg/mL) .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(piperazin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Antimicrobial Properties

N,N-Dimethyl-4-(piperazin-2-yl)benzenesulfonamide exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation. Research indicates that compounds with similar structures can effectively target various bacterial strains, enhancing their therapeutic potential against infections.

Enzyme Inhibition

This compound has shown promise as an inhibitor of carbonic anhydrase, an enzyme involved in numerous physiological processes such as respiration and acid-base balance. The inhibition of this enzyme can lead to therapeutic effects in conditions like glaucoma and edema. Studies have demonstrated that this compound interacts with the active site of carbonic anhydrase, leading to a decrease in enzymatic activity.

Therapeutic Applications in Metabolic Disorders

Recent investigations have explored the use of this compound derivatives as potential treatments for insulin resistance associated with metabolic syndrome. In vitro studies have shown that these compounds can enhance adipogenesis in 3T3-L1 adipocytes and exhibit agonist activity on peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for glucose metabolism . This suggests a pathway for developing safer alternatives to existing insulin sensitizers like thiazolidinediones, which often have adverse effects.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly regarding its cytotoxic effects on various cancer cell lines. Studies have indicated that modifications to the sulfonamide structure can enhance its activity against breast cancer and leukemia cell lines. For instance, compounds derived from this scaffold have shown significant inhibition of cancer cell proliferation and induction of apoptosis through mechanisms involving cell cycle arrest .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with various biological targets. These computational analyses help elucidate the mechanisms by which this compound exerts its biological effects, providing insights into its design for improved efficacy and reduced toxicity .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds reveals unique properties that may enhance the therapeutic profile of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N,N-Dimethyl-4-(piperazin-1-yl)benzenesulfonamide | Similar piperazine structure | Enhanced binding affinity for certain receptors |

| 4-(Piperidin-1-yl)benzenesulfonamide | Piperidine instead of piperazine | Different pharmacokinetic profile |

| 4-Amino-N,N-dimethylbenzenesulfonamide | Lacks piperazine moiety | Potentially lower bioavailability |

| 4-(Morpholin-1-yl)benzenesulfonamide | Morpholine ring instead of piperazine | Different solubility characteristics |

This table illustrates how structural variations can influence the biological activity and therapeutic applications of sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(piperazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor sites, modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,N-Dimethyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzenesulfonamide (Compound 37)

- Structural Variation: Replacement of the piperazine ring with a thieno[2,3-d]pyrimidine group.

- Synthesis: Reacting N,N-dimethylsulfanilamide with 4-chlorothieno[2,3-d]pyrimidine at 80°C yielded 65% of the product. The molecular ion peak ([M+H]⁺) was observed at m/z 335.1, with HRMS confirming the formula C₁₄H₁₅N₄O₂S₂ .

- Key Differences: Molecular Weight: 335.1 g/mol vs. ~305.8 g/mol for the parent compound.

4-{2-[4-(5-Aminopentylamino)-6-(3-fluorophenylamino)-1,3,5-triazin-2-ylamino]ethyl}-N,N-dimethylbenzenesulfonamide (Compound 8)

- Structural Variation : Incorporation of a triazine ring and fluorophenyl group.

- Synthesis: Utilized N,N-dimethyl-4-[2-aminoethyl]benzenesulfonamide as a precursor, with phthalic anhydride and carbonyldiimidazole for functionalization .

- Key Differences: Target: Anti-cancer and anti-inflammatory applications, contrasting with the parent compound’s undefined therapeutic scope.

4-(1-(2-(2,4-Difluorophenyl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)-N,N-dimethylbenzenesulfonamide (Compound 32)

- Structural Variation: Substitution with an imidazolidinone ring and difluorophenyl group.

- Synthesis: Coupling N,N-dimethyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide with 2-chloro-2',4'-difluoroacetophenone (64% yield) .

- Key Differences :

N,N-Dimethyl-4-(2-(3-(3-phenylpropyl)ureido)ethyl)benzenesulfonamide (Compound 13)

- Structural Variation : Introduction of a urea-linked ethylphenyl group.

- Pharmacological Data :

- Key Differences :

- Mechanism : Urea moiety facilitates hydrogen bonding with cardiac myosin ATPase, enabling activation—unlike the parent compound’s undefined mechanism.

PI3K-alpha Inhibitor: N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide

- Structural Variation : Complex heterocyclic system (pyrazolo-pyrazine and pyrrolopyridine).

- Application : Co-crystallized with PI3K-alpha mutant to mimic ATR binding, demonstrating high kinase selectivity .

- Key Differences :

- Binding Affinity : Structural complexity enhances interactions with PI3K-alpha’s ATP-binding pocket.

- Molecular Weight : ~550 g/mol, impacting pharmacokinetics (e.g., solubility, bioavailability).

Structural and Pharmacological Insights

- Piperazine vs. Heterocycles : Piperazine analogs generally exhibit lower molecular weights (<350 g/mol), favoring CNS penetration, while bulkier heterocycles (e.g., pyrazolo-pyrazine) prioritize kinase inhibition .

- Functional Groups : Urea and sulfonamide groups enhance hydrogen-bonding capacity, critical for enzyme interactions (e.g., cardiac myosin ATPase, PI3K-alpha) .

- Synthetic Challenges : Yields vary significantly (20–65%), with electron-deficient substituents (e.g., fluorophenyl) improving reactivity in coupling reactions .

Biological Activity

N,N-Dimethyl-4-(piperazin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of diabetes management and cancer therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Overview of the Compound

This compound belongs to a class of sulfonamide derivatives that have shown promise in various therapeutic areas. The piperazine moiety is known for its diverse pharmacological properties, including antipsychotic and antidepressant effects, while the sulfonamide group contributes to antibacterial and antidiabetic activities.

Antidiabetic Properties

Research has indicated that sulfonamide derivatives can act as PPARγ agonists, which are crucial in regulating glucose metabolism and insulin sensitivity. In a study involving N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, significant activation in PPARγ transactivation was observed. These compounds demonstrated moderate-to-high adipogenic activity and were effective in reducing plasma glucose levels in diabetic mouse models (db/db mice) .

Table 1: Biological Activity of this compound Derivatives

| Compound | PPARγ Activation | Adipogenic Activity | Glycemic Control | Reference |

|---|---|---|---|---|

| 1 | Moderate | High | Significant | |

| 2 | Weak | Moderate | Moderate | |

| 3 | High | High | Significant |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that certain benzenesulfonamides exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM). The mechanism involves inducing apoptosis through the activation of caspases and cell cycle arrest at the G0-G1 phase .

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxicity of new benzenesulfonamides in hypoxic conditions, revealing an IC50 value of 3.99 µM against MDA-MB-468 cells. The compounds arrested the cell cycle and induced apoptosis, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications to the piperazine ring or the sulfonamide group can enhance or reduce activity against specific targets. For instance, substituents on the piperazine moiety have been shown to affect PPARγ activation and adipogenic activity significantly.

Q & A

Q. What are the optimal synthetic routes for N,N-Dimethyl-4-(piperazin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation, coupling, and functional group modifications. Key steps include:

- Coupling reactions : Use of pyridine-4-carboxaldehyde or trifluoromethylpyridine derivatives for introducing heterocyclic moieties .

- Sulfonamide formation : Reaction of benzenesulfonyl chloride with dimethylamine under controlled pH (8–9) to avoid side reactions .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol for high purity (>95%) .

Optimize yields by adjusting temperature (60–80°C for coupling steps) and using catalysts like DMAP (4-dimethylaminopyridine) .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d6 or CDCl₃) confirm proton environments and carbon frameworks. For example, the dimethylamino group shows a singlet at δ 2.6–2.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., m/z 346.06 for C₁₃H₁₉N₃O₂S) .

- Computational Tools : Multiwfn software analyzes electron localization function (ELF) and electrostatic potential (ESP) to validate electronic properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Core modifications : Introduce substituents (e.g., trifluoromethyl, methoxy) at the pyrimidine or piperazine rings to modulate lipophilicity and target binding .

- Pharmacophore mapping : Use docking software (e.g., AutoDock Vina) to identify critical interactions with enzymes like dihydrofolate reductase (DHFR) or kinases .

- Bioisosteric replacements : Replace the sulfonamide group with carbamate or urea to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. How can contradictory biological assay data (e.g., antimicrobial vs. cytotoxic activity) be resolved?

- Dose-response profiling : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from general cytotoxicity .

- Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners .

- Metabolite analysis : LC-MS/MS can detect degradation products or reactive intermediates that may contribute to toxicity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) simulations : Simulate binding stability in aqueous environments (GROMACS/AMBER) to assess conformational flexibility of the piperazine ring .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies for enzyme-inhibitor complexes (e.g., with cytochrome P450 isoforms) .

- ADMET prediction : Tools like SwissADME evaluate permeability (LogP), solubility (LogS), and cytochrome inhibition to prioritize derivatives .

Q. How can crystallization challenges (e.g., low diffraction quality) be addressed for X-ray structure determination?

- Solvent screening : Test polar aprotic solvents (DMSO, DMF) and slow evaporation techniques to improve crystal growth .

- Cryoprotection : Use glycerol or PEG 400 to prevent ice formation during data collection at 100 K .

- Data processing : Apply SHELX or WinGX for phase refinement and disorder modeling in the piperazine moiety .

Q. What methodologies validate the compound’s role as an enzyme inhibitor in cellular pathways?

- Kinase profiling : Use radiometric assays (³³P-ATP incorporation) or fluorescence-based kits (e.g., Z′-LYTE) to quantify inhibition of specific kinases .

- Western blotting : Monitor downstream phosphorylation targets (e.g., ERK, AKT) in treated vs. untreated cells .

- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and enthalpy changes for enzyme-inhibitor interactions .

Q. How can solubility limitations in aqueous buffers be mitigated for in vivo studies?

Q. What experimental controls are critical for ensuring reproducibility in SAR studies?

- Negative controls : Include structurally similar but inactive analogs (e.g., des-methyl derivatives) to confirm specificity .

- Batch-to-batch consistency : Validate purity via HPLC (≥98%) and elemental analysis (C, H, N within ±0.4% of theoretical) .

- Blinded assays : Randomize compound allocation and use automated plate readers to minimize operator bias .

Q. How do electronic properties (e.g., HOMO/LUMO energies) influence reactivity and binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.